molecular formula C9H9ClO2 B6160406 3-chloro-5-ethylbenzoic acid CAS No. 1261594-73-3

3-chloro-5-ethylbenzoic acid

Cat. No.: B6160406
CAS No.: 1261594-73-3
M. Wt: 184.6
InChI Key:
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Description

3-chloro-5-ethylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom attached to the third carbon atom and an ethyl group attached to the fifth carbon atom. This compound appears as a white crystalline powder with a slight odor and is widely used in scientific experiments and various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-5-ethylbenzoic acid can be synthesized through several methods:

    Chlorination and Esterification of Ethyl Benzoate: This method involves the chlorination of ethyl benzoate followed by esterification to introduce the ethyl group.

    Carboxylation of 3-chloro-5-ethylbenzoyl Chloride: This method involves the carboxylation of 3-chloro-5-ethylbenzoyl chloride to form the desired product.

Industrial Production Methods

The industrial production of this compound typically involves large-scale chlorination and esterification processes, ensuring high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

3-chloro-5-ethylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biomarker for early detection of diseases.

    Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and microbial infections.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-chlorobenzoic acid: Lacks the ethyl group, leading to different chemical properties and reactivity.

    5-ethylbenzoic acid: Lacks the chlorine atom, affecting its substitution reactions and applications.

Uniqueness

3-chloro-5-ethylbenzoic acid is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-chloro-5-ethylbenzoic acid can be achieved through a multi-step process involving the introduction of the chloro and ethyl groups onto a benzene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Benzene", "Chlorine gas", "Ethyl bromide", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Chlorination of benzene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 3-chlorobenzene.", "Step 2: Alkylation of 3-chlorobenzene with ethyl bromide in the presence of a strong base such as sodium hydroxide to yield 3-chloro-5-ethylbenzene.", "Step 3: Carboxylation of 3-chloro-5-ethylbenzene using carbon dioxide in the presence of a catalyst such as palladium on carbon and a base such as sodium hydroxide to yield 3-chloro-5-ethylbenzoic acid.", "Step 4: Acidification of the reaction mixture using hydrochloric acid to protonate the carboxylic acid group and precipitate the product.", "Step 5: Isolation of the product by filtration and washing with cold water, followed by recrystallization from a suitable solvent such as diethyl ether to obtain pure 3-chloro-5-ethylbenzoic acid." ] }

CAS No.

1261594-73-3

Molecular Formula

C9H9ClO2

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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